![molecular formula C21H26N2O3 B1221190 Vinca CAS No. 6835-99-0](/img/structure/B1221190.png)
Vinca
Overview
Description
Vinca, scientifically known as Catharanthus roseus, is a popular annual or perennial plant that is native to Madagascar . It is characterized by its glossy green leaves and vibrant flowers that come in a variety of colors, including shades of pink, purple, white, and red . Vinca is also known as Madagascar periwinkle, and it’s a tropical perennial that is grown as an annual in most regions . The foliage is dark green and leathery, and depending on the variety, fast-growing vinca is 6 to 18 inches tall with a similar spread .
Synthesis Analysis
Vinca alkaloids are a subset of drugs obtained from the Madagascar periwinkle plant . They are naturally extracted from the pink periwinkle plant, Catharanthus roseus G. Don . The isolation of 70 indole alkaloids from V. erecta from Central Asia was reported in a monograph by Malikov and Yunusov .
Molecular Structure Analysis
The Vinca alkaloids have dimeric chemical structures composed of two basic multiringed units, an indole nucleus (catharanthine), and a dihydroindole nucleus (vindoline), joined together with other complex systems . Structurally, VCR and VBL are identical except for a single substitution on the vindoline nucleus, where VCR and VBL possess formyl and methyl groups, respectively .
Chemical Reactions Analysis
Vinca alkaloids, including vinblastine, vincristine, vindesine and vinorelbine, are widely used antineoplastic drugs, either as single agents or in combination with other drugs . The mechanism of action of these cell cycle-dependent agents is the inhibition of tubulin polymerisation into microtubules .
Physical And Chemical Properties Analysis
Vinca alkaloids are a class of organic compounds often derived from plants and usually made up of hydrogen, oxygen, carbon, and nitrogen . They are nitrogenous bases obtained from the periwinkle plant Catharanthus roseus G. Don that are either naturally occurring or semisynthetic .
Scientific Research Applications
Cerebral Circulation Enhancement
Isovincamine is renowned for its ability to increase cerebral circulation and oxygen utilization. This property makes it valuable in treating various cerebral disorders, offering potential therapeutic benefits for conditions such as Alzheimer’s disease, dementia, and stroke recovery. By improving blood flow to the brain, Isovincamine can aid in enhancing cognitive functions and slowing down the progression of neurodegenerative diseases .
Cognitive Enhancement
As a nootropic, Isovincamine serves as an active ingredient in dietary supplements aimed at cognitive enhancement. It is promoted as a smart drug that can potentially improve memory, attention, and overall mental clarity. This application is particularly of interest for aging populations and individuals seeking to maintain or improve their cognitive health .
Wound Healing
Historically, Vinca has been used for its astringent and wound-healing properties. The presence of Isovincamine contributes to this effect, making it a candidate for research into new topical treatments that can accelerate the healing process of cuts, burns, and other skin injuries .
Antidermatosic Applications
Vinca’s antidermatosic properties, attributed to Isovincamine, make it a subject of interest for developing treatments against skin conditions such as eczema and psoriasis. Research in this area could lead to the formulation of creams or ointments that alleviate symptoms and improve skin health .
Antigalactic Effects
The antigalactic (anti-milk secretion) effects of Vinca, possibly due to Isovincamine, have been documented. This application could be significant in the development of pharmaceuticals to manage conditions related to inappropriate lactation, such as galactorrhea .
Enhanced Alkaloid Production
Isovincamine, being a terpenoid indole alkaloid (TIA), is part of a larger group of compounds with various medicinal properties. Research into enhancing the production of Isovincamine in Vinca minor through genetic and metabolic engineering could lead to more efficient production methods for this and related alkaloids, which are valuable in pharmacology .
Environmental Stress Response
The quality and concentration of Isovincamine in Vinca minor are influenced by environmental conditions. Understanding how the plant responds to different stressors can inform cultivation practices that maximize the yield of Isovincamine and other TIAs, which is crucial for large-scale pharmaceutical applications .
Metabolic Pathway Research
Isovincamine’s synthesis involves the indole alkaloid pathway, with tryptophan being a precursor. Studying this pathway can provide insights into the regulation of TIA production and lead to discoveries that enhance the synthesis of Isovincamine and other medically relevant alkaloids .
Mechanism of Action
Target of Action
Vinca, also known as Isovincamine, primarily targets microtubules in the cell . Microtubules are a key component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling intracellular transport, and facilitating cell division .
Mode of Action
Vinca interacts with its target, the microtubules, by disrupting their dynamics . This disruption prevents the formation of the microtubule system during cell division . The interaction of Vinca with tubulin, a protein that forms microtubules, inhibits mitosis at metaphase . This leads to mitotic arrest and eventually cell death .
Biochemical Pathways
The primary biochemical pathway affected by Vinca is the microtubule assembly pathway . By binding to tubulin, Vinca prevents the polymerization of tubulin into microtubules . This disruption in the microtubule assembly pathway leads to the arrest of mitosis and cell death .
Pharmacokinetics
It is known that the bioavailability of vinca is a key issue facing its application . Efforts are being made to increase its bioavailability without causing harm to the patient’s health .
Result of Action
The primary result of Vinca’s action is the inhibition of cell division , leading to cell death . This makes Vinca a potent chemotherapeutic agent, particularly effective against various cancers .
Action Environment
The effectiveness of Vinca can be influenced by various environmental factors. For instance, the biosynthesis of Vinca alkaloids is affected by environmental factors including light, temperature, drought, salinity, and nutrients, as well as pathogens and insects . These factors trigger changes in gene expression at the transcriptional and posttranscriptional levels . Moreover, the production of Vinca alkaloids faces challenges such as establishing an environment-friendly production technique based on microorganisms .
Safety and Hazards
Future Directions
Engineered yeast has been used to produce the alkaloids vindoline and catharanthine — the longest biosynthetic pathway to be transferred from a plant to a microorganism . In principle, similarly engineered yeast strains could produce more than 3,000 other monoterpene indole alkaloids and unnatural analogues . This could potentially provide a more sustainable and reliable source of these alkaloids, independent of their natural plant producers .
properties
IUPAC Name |
methyl 15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-20-10-6-11-22-12-9-15-14-7-4-5-8-16(14)23(17(15)18(20)22)21(25,13-20)19(24)26-2/h4-5,7-8,18,25H,3,6,9-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPRRQLKFXBCSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90274475, DTXSID90859660 | |
Record name | Isovincamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3alpha,14alpha,16alpha)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinca | |
CAS RN |
6835-99-0, 18374-18-0, 1617-90-9 | |
Record name | Epivincamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006835990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isovincamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | vincamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isovincamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90274475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3alpha,14alpha,16alpha)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (3α,14α,16α)-14,15-dihydro-14-hydroxyeburnamenine-14-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.195 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Vinca alkaloids?
A1: Vinca alkaloids exert their antitumor effects primarily by binding to tubulin, the protein subunit of microtubules. [] This binding disrupts microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and ultimately cell death. [, ]
Q2: How do Vinca alkaloids affect microtubule dynamics specifically?
A2: Vinca alkaloids bind preferentially to the vinca domain of tubulin. [] This binding interferes with the assembly of tubulin into microtubules and can induce the formation of atypical tubulin polymers, such as spiral aggregates. [, ] These alterations in microtubule dynamics disrupt the formation of the mitotic spindle, leading to cell cycle arrest. [, ]
Q3: Beyond tubulin, are there other cellular targets of Vinca alkaloids?
A3: While tubulin is the primary target, research suggests that Vinca alkaloids can also interact with other cellular proteins. For instance, vinorelbine and vinflunine have been shown to suppress the interaction between calmodulin and the microtubule-associated protein STOP. [, ] This interaction may further contribute to their effects on microtubule dynamics and cellular function.
Q4: How does the disruption of microtubule dynamics by Vinca alkaloids lead to cell death?
A4: The disruption of microtubule dynamics primarily triggers apoptosis, a form of programmed cell death. [] Studies have shown that Vinca alkaloids activate specific signaling pathways involved in apoptosis, such as the c-Jun N-terminal kinase (JNK) pathway. []
Q5: What is the basic chemical structure of Vinca alkaloids?
A5: Vinca alkaloids are dimeric molecules comprised of two main moieties: a velbanamine derivative (derived from the rearrangement of catharanthine) and an indoline moiety. [] Variations in the chemical structure of these moieties contribute to the diverse pharmacological profiles of different Vinca alkaloids.
Q6: How do structural modifications of Vinca alkaloids impact their activity?
A6: Even minor structural modifications can significantly impact the activity, potency, and selectivity of Vinca alkaloids. [, ] For example, the presence and position of halogen atoms, such as fluorine or chlorine, on the cleavamine moiety can alter the binding affinity to both tubulin and calmodulin, affecting both efficacy and toxicity. [, ]
Q7: Can you give specific examples of how structural modifications have led to the development of new Vinca alkaloids?
A7: Vinflunine, a newer Vinca alkaloid, was derived from vinorelbine by adding fluorine atoms to the cleavamine moiety. [] This modification resulted in superior antitumor activity and reduced toxicity compared to vinblastine. [, ]
Q8: How is vinorelbine's pharmacokinetic profile different in children compared to adults?
A8: Pediatric patients exhibit a higher mean intravenous clearance of vinorelbine compared to adults, resulting in lower area under the curve (AUC) values at a given dose. [] Additionally, oral bioavailability of vinorelbine is low in children, suggesting a significant first-pass effect. []
Q9: What are the clinical applications of Vinca alkaloids?
A9: Vinca alkaloids are widely used in chemotherapy regimens for various cancers, including leukemia, lymphoma, and some solid tumors. [, , ] Vincristine, vinblastine, and vinorelbine are frequently used in combination with other chemotherapeutic agents to treat both hematological malignancies and solid tumors. [, ]
Q10: Has there been research on improving the delivery of Vinca alkaloids to specific targets?
A10: Yes, researchers are actively exploring drug delivery strategies to improve the targeting of Vinca alkaloids. One promising approach involves encapsulating vinorelbine in liposomes, which can improve drug stability, prolong circulation time, and enhance tumor uptake. [] Additionally, researchers have developed immunoliposomal vinorelbine formulations, which utilize antibodies to specifically target cancer cells overexpressing HER2 or EGFR receptors. []
Q11: What are the mechanisms of resistance to Vinca alkaloids?
A11: One major mechanism of resistance involves the overexpression of P-glycoprotein (P-gp), a membrane transporter protein that pumps drugs out of cells, reducing intracellular drug accumulation. [, ] Certain structural features of Vinca alkaloids influence their affinity for P-gp, affecting their susceptibility to this resistance mechanism. []
Q12: Is there cross-resistance between Vinca alkaloids and other anticancer drugs?
A12: Yes, cross-resistance can occur between Vinca alkaloids and other anticancer agents, particularly those that are also substrates for P-gp, such as anthracyclines. [] This cross-resistance poses challenges in treating cancers that have developed multidrug resistance. []
Q13: What are the major side effects associated with Vinca alkaloids?
A13: While effective anticancer agents, Vinca alkaloids can cause significant side effects. One of the most common and dose-limiting toxicities is peripheral neuropathy, a type of nerve damage that can cause pain, numbness, and tingling in the extremities. [, , ] The risk and severity of peripheral neuropathy can be influenced by patient-specific factors, drug dosage, and treatment duration. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.